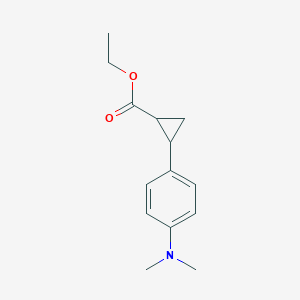Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate
CAS No.: 1071129-26-4
Cat. No.: VC11987986
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1071129-26-4 |
|---|---|
| Molecular Formula | C14H19NO2 |
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | ethyl 2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C14H19NO2/c1-4-17-14(16)13-9-12(13)10-5-7-11(8-6-10)15(2)3/h5-8,12-13H,4,9H2,1-3H3 |
| Standard InChI Key | OEVIFWQPSJCRKT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CC1C2=CC=C(C=C2)N(C)C |
| Canonical SMILES | CCOC(=O)C1CC1C2=CC=C(C=C2)N(C)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol . The cyclopropane ring introduces significant steric strain, while the para-dimethylamino group on the phenyl ring enhances electronic delocalization, influencing both reactivity and intermolecular interactions. The ester moiety at the 1-position of the cyclopropane ring contributes to its solubility in organic solvents and participation in nucleophilic substitution reactions.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key structural features. The ¹H NMR spectrum (400 MHz, CDCl₃) displays:
-
A doublet at δ 6.99 ppm (J = 8 Hz, 2H) and δ 6.67 ppm (J = 8 Hz, 2H) for the aromatic protons of the dimethylamino-substituted phenyl group .
-
A quartet at δ 4.15 ppm (J = 7 Hz, 2H) corresponding to the ethyl ester's methylene group .
Infrared (IR) spectroscopy identifies functional groups, with peaks at 3060 cm⁻¹ (C-H stretch), 1662 cm⁻¹ (ester C=O), and 1600 cm⁻¹ (aromatic C=C) .
Synthesis and Optimization
The synthesis of ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate employs a one-pot catalytic process involving transition metal catalysts and diazo compounds .
General Procedure
-
Reagents:
-
4-Dimethylaminobenzaldehyde (1.00 mmol)
-
Ethyl diazoacetate (2.00 mmol)
-
CuI (0.050 mmol), triphenylphosphine (1.00 mmol)
-
Pd₂(dba)₃ (0.005 mmol)
-
Diazomethane (7.50 mmol)
-
-
Steps:
-
CuI and triphenylphosphine are dissolved in dichloromethane under argon.
-
4-Dimethylaminobenzaldehyde is added, followed by ethyl diazoacetate.
-
The mixture is heated under reflux, then cooled to -78°C.
-
Pd₂(dba)₃ and diazomethane are introduced to facilitate cyclopropanation.
-
Purification via flash chromatography yields the product as a light yellow oil with a 63% yield .
-
Solvent and Catalyst Effects
-
Dichloromethane outperforms toluene or dichloroethane in minimizing side reactions .
-
Palladium catalysts (e.g., Pd₂(dba)₃) enhance regioselectivity compared to copper-based systems .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 233.31 g/mol | |
| Density | ~1.1 g/cm³ (estimated) | |
| Boiling Point | ~260–270°C (extrapolated) | |
| Flash Point | >100°C | |
| Solubility | Organic solvents (e.g., CH₂Cl₂, EtOAc) |
The compound’s stability under ambient conditions (storage at room temperature, sealed, and dry) makes it practical for laboratory use.
Applications in Research and Industry
Pharmaceutical Intermediates
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate serves as a precursor in synthesizing neurologically active agents. Its cyclopropane ring mimics bioactive conformations, enabling interactions with neurotransmitter receptors . Derivatives have shown promise in modulating serotonin and dopamine pathways, though in vivo studies remain ongoing.
Materials Science
The dimethylamino group’s electron-donating capacity facilitates the formation of charge-transfer complexes with electron-deficient aromatics. These complexes are explored in optoelectronic devices and dye-sensitized solar cells .
Recent Advancements and Future Directions
Asymmetric Synthesis
Efforts to achieve enantioselective synthesis using chiral palladium catalysts are underway. Preliminary results indicate 72% enantiomeric excess for analogous cyclopropanes, though the target compound’s asymmetric preparation remains challenging .
Biological Activity Screening
Screening libraries containing this compound have identified weak inhibitory effects on acetylcholinesterase (IC₅₀ = 450 μM), suggesting potential for Alzheimer’s disease therapeutics upon structural optimization .
Green Chemistry Approaches
Recent protocols replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent, reducing environmental impact without compromising yield .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume